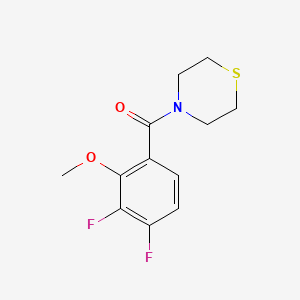

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone

描述

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a thiomorpholine-containing aryl ketone derivative characterized by a phenyl ring substituted with two fluorine atoms (positions 3 and 4), a methoxy group (position 2), and a thiomorpholino carbonyl moiety. Thiomorpholine, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to morpholine analogs. The fluorine substituents enhance metabolic stability and influence lipophilicity, while the methoxy group modulates solubility and binding interactions.

属性

IUPAC Name |

(3,4-difluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2S/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMEDSGWIKDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methoxybenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

化学反应分析

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

科学研究应用

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

作用机制

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity to these targets, while the thiomorpholino group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific pathways involved .

相似化合物的比较

Comparison with Similar Thiomorpholino Methanone Derivatives

Key Observations:

- Substituent Effects on Reactivity : Nitro groups (e.g., 13a) reduce reaction yields slightly (83%) compared to methoxy or halogenated analogs (89–95% in ), likely due to steric or electronic hindrance.

- Fluorine vs.

- Methoxy Group Influence : The 2-methoxy group in the target compound and may enhance solubility relative to nitro or halogenated analogs .

Spectroscopic and Physicochemical Properties

- NMR Trends: Aromatic Protons: Fluorine substituents cause deshielding of adjacent protons. For example, in (3-nitrophenyl)(thiomorpholino)methanone (13a), the nitro group shifts aromatic protons downfield (δ 8.01 ppm) , whereas amino-substituted analogs (e.g., 14a) show upfield shifts (δ 7.05 ppm) . Thiomorpholine Signals: Thiomorpholine protons typically appear as broad singlets (δ 2.49–2.79 ppm) across analogs, with minimal variation despite substituent differences .

- Melting Points: Thiomorpholino methanones generally form solids, but melting points vary. For example, (9H-pyrido[3,4-b]indol-3-yl)(thiomorpholino)methanone (9b) melts at 240–242°C , whereas simpler analogs like 13a are light yellow solids without specified melting points .

生物活性

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHFNOS, with a molecular weight of 273.3 g/mol. The presence of difluoro and methoxy groups on the aromatic ring, along with the thiomorpholino moiety, enhances its pharmacological properties.

Synthesis

The synthesis typically involves a nucleophilic acyl substitution reaction between 3,4-difluoro-2-methoxybenzoyl chloride and thiomorpholine. The process can be summarized as follows:

- Reactants Preparation : Obtain 3,4-difluoro-2-methoxybenzoyl chloride and thiomorpholine.

- Reaction : The thiomorpholine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

- Product Isolation : The final product is purified using standard organic synthesis techniques.

The biological activity of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is thought to involve interactions with specific biological targets such as enzymes or receptors. The electronic effects of the difluoro and methoxy groups may enhance binding affinity to these targets, while the thiomorpholino group can influence solubility and reactivity.

Biological Activities

Research has indicated several potential biological activities for (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

-

Anticancer Efficacy :

- A study demonstrated that (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2, reinstating apoptosis in resistant cancer cells.

-

Antimicrobial Activity :

- In vitro testing revealed that this compound had effective inhibitory concentrations against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activities Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。